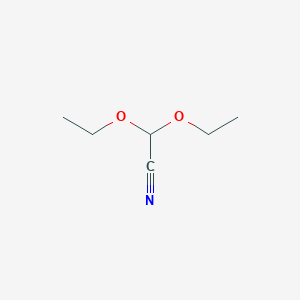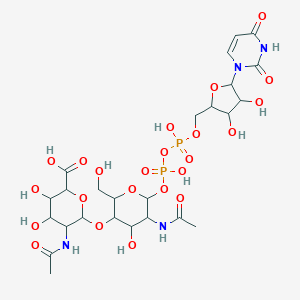![molecular formula C8H10N4O B056971 N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide CAS No. 114953-85-4](/img/structure/B56971.png)
N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide, commonly known as AP3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AP3 is a pyridine-based compound that is synthesized through a multistep process.
Mécanisme D'action
The mechanism of action of AP3 is not fully understood, but it is believed to involve the inhibition of enzyme activity and the disruption of cellular processes. AP3 has been shown to inhibit the activity of xanthine oxidase by binding to the active site of the enzyme. It has also been shown to inhibit tyrosinase activity by chelating copper ions in the active site of the enzyme.
Effets Biochimiques Et Physiologiques
AP3 has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to exhibit antimicrobial and antiviral activities by disrupting the cellular processes of microorganisms and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
AP3 has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, there are also some limitations to its use. AP3 has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has low bioavailability, which can limit its effectiveness in in vivo experiments.
Orientations Futures
There are several future directions for research on AP3. One area of research could be to explore its potential as a therapeutic agent for cancer, microbial infections, and viral infections. Another area of research could be to investigate its mechanism of action in more detail to better understand how it interacts with enzymes and disrupts cellular processes. Additionally, research could be conducted to improve the solubility and bioavailability of AP3 to make it more effective in in vivo experiments.
Conclusion:
In conclusion, AP3 is a pyridine-based compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on AP3 could lead to the development of new therapeutic agents and a better understanding of its mechanism of action.
Méthodes De Synthèse
The synthesis of AP3 involves a multistep process that begins with the reaction of pyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethylenediamine to form the corresponding amide. The amide is then reacted with formaldehyde and sodium cyanoborohydride to form the final product, N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide.
Applications De Recherche Scientifique
AP3 has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. AP3 has been shown to exhibit anticancer, antimicrobial, and antiviral activities. It has also been shown to inhibit the activity of various enzymes such as xanthine oxidase, tyrosinase, and acetylcholinesterase.
Propriétés
Numéro CAS |
114953-85-4 |
|---|---|
Nom du produit |
N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide |
Formule moléculaire |
C8H10N4O |
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C8H10N4O/c1-6(9)11-12-8(13)7-3-2-4-10-5-7/h2-5H,1H3,(H2,9,11)(H,12,13) |
Clé InChI |
AJEGPHKDLIZMAX-UHFFFAOYSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CN=CC=C1)/N |
SMILES |
CC(=NNC(=O)C1=CN=CC=C1)N |
SMILES canonique |
CC(=NNC(=O)C1=CN=CC=C1)N |
Synonymes |
3-Pyridinecarboxylicacid,2-(1-iminoethyl)hydrazide(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



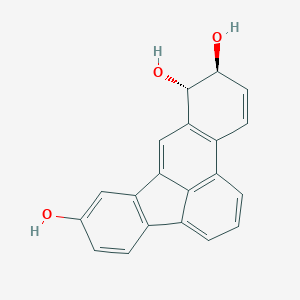
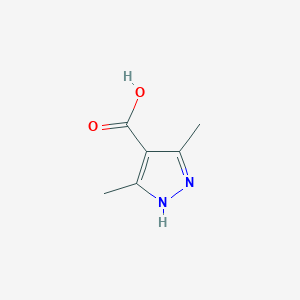
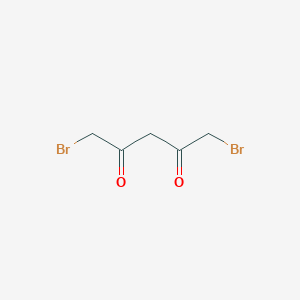
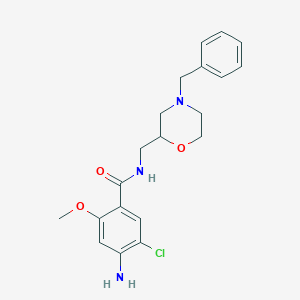
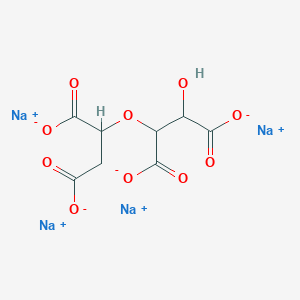
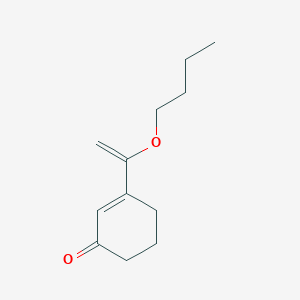

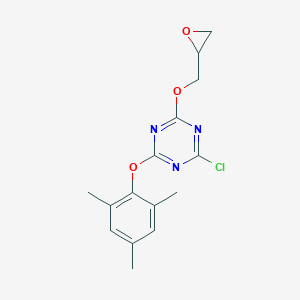
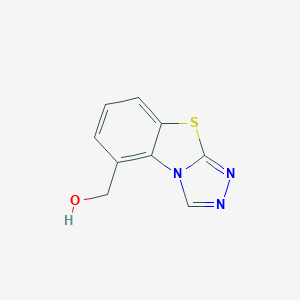
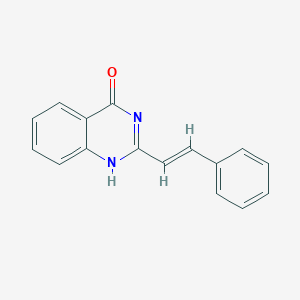
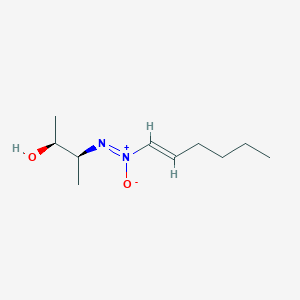
![2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B56915.png)
